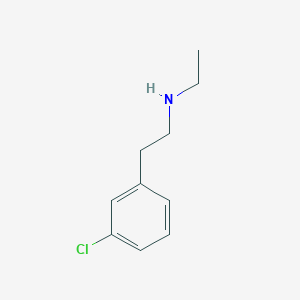

2-(3-chlorophenyl)-N-ethylethanamine

Description

Contextualization within Substituted Ethanamine Chemistry

Substituted ethanamines are a broad class of organic compounds characterized by an ethylamine (B1201723) backbone with various substituents. These modifications can significantly alter the chemical and pharmacological properties of the parent molecule. 2-(3-chlorophenyl)-N-ethylethanamine fits within this class as a phenethylamine (B48288) derivative, featuring a chlorine atom at the meta position of the phenyl ring and an ethyl group on the nitrogen atom. This specific substitution pattern distinguishes it from other related compounds and is key to its unique characteristics.

Overview of Scholarly Investigations on Chlorophenyl-Substituted Amines

Scholarly research into chlorophenyl-substituted amines has revealed a wide range of biological activities. The position of the chlorine atom on the phenyl ring, in concert with substitutions on the amine, can influence receptor binding affinities and functional activities. Studies on related compounds have explored their interactions with various neurotransmitter systems, highlighting the importance of the chlorophenyl moiety in molecular recognition by biological targets.

Rationale for Dedicated Academic Inquiry into this compound

The specific combination of a 3-chloro-phenyl group and an N-ethyl substituent in this compound presents a unique molecular architecture that warrants dedicated academic inquiry. Its structural similarity to known pharmacologically active agents suggests potential for novel applications in neurochemical research and as a scaffold for the development of new chemical entities. Understanding its synthesis, characterization, and interaction with biological systems is crucial for exploring its full potential as a research tool.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 951912-42-8 |

| Molecular Formula | C10H14ClN |

| Molecular Weight | 183.68 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)-N-ethylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-2-12-7-6-9-4-3-5-10(11)8-9/h3-5,8,12H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADUBCDPTMUTKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 3 Chlorophenyl N Ethylethanamine and Analogues

Retrosynthetic Strategies and Precursor Chemistry

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. youtube.comyoutube.com For 2-(3-chlorophenyl)-N-ethylethanamine, several logical disconnections can be proposed, leading to different synthetic strategies.

Two primary retrosynthetic pathways are commonly considered:

C-N Bond Disconnection: This is the most intuitive approach, breaking the bond between the ethyl group and the nitrogen atom. This disconnection leads to two key synthons: 2-(3-chlorophenyl)ethanamine and an ethylating agent (e.g., ethyl halide or acetaldehyde). A further disconnection of the 2-(3-chlorophenyl)ethanamine precursor at the C-N bond reveals 3-chlorophenylacetaldehyde or a related two-carbon electrophile.

Aryl-Alkyl C-C Bond Disconnection: A more advanced strategy involves disconnecting the bond between the phenyl ring and the ethylamine (B1201723) side chain. This pathway suggests a cross-coupling reaction between a 3-chlorophenyl derivative (like 3-chlorobromobenzene or 3-chlorophenylboronic acid) and a suitable two-carbon synthon containing the N-ethylamine moiety.

These analyses point to several key precursors for the synthesis of the target molecule and its analogues:

3-Chlorophenylacetaldehyde

Ethylamine

2-(3-chlorophenyl)ethanamine

3-Chlorobenzyl cyanide (as a precursor to 3-chlorophenylacetic acid and subsequently the aldehyde)

3-Chloro-substituted aryl halides or boronic acids

The choice of strategy often depends on the availability of starting materials, desired scale, and the need to introduce specific functionalities in analogues.

Development of Novel and Optimized Synthetic Routes

Building upon retrosynthetic insights, chemists have developed several effective methods for constructing the this compound scaffold.

Reductive amination is a highly versatile and widely used method for forming C-N bonds, effectively converting aldehydes or ketones into amines. libretexts.org The reaction proceeds in two stages: the initial reaction between an aldehyde (3-chlorophenylacetaldehyde) and an amine (ethylamine) to form a Schiff base or imine intermediate, followed by the reduction of this intermediate to the target secondary amine, this compound. youtube.comyoutube.com

A key advantage of this method is its ability to prevent the over-alkylation that can plague direct alkylation of amines. masterorganicchemistry.com The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the imine in the presence of the starting aldehyde. youtube.com

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Formula | Characteristics |

|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Mild and selective; reduces imines faster than ketones or aldehydes, but is toxic. youtube.commasterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A less toxic alternative to NaBH₃CN, widely used for its selectivity and effectiveness. masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂ with Pd, Pt, or Ni catalyst | A "green" method that produces water as the only byproduct, but may require pressure equipment and can sometimes reduce other functional groups. youtube.com |

| Phenylsilane | PhSiH₃ | Can be used with a catalyst like dibutyltin (B87310) dichloride for the reductive amination of aldehydes and ketones. |

The reaction between 3-chlorophenylacetaldehyde and ethylamine, followed by reduction, provides a direct and efficient route to the desired product.

An alternative to reductive amination is the direct alkylation of a primary amine precursor. In this approach, 2-(3-chlorophenyl)ethanamine is treated with an ethylating agent to form the target secondary amine. While simple alkyl halides can be used, this method often suffers from a lack of selectivity, leading to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. masterorganicchemistry.com

To overcome this, modern catalytic methods have been developed. One prominent strategy is "borrowing hydrogen" or "hydrogen autotransfer," which uses alcohols as alkylating agents in the presence of a transition metal catalyst, typically based on iridium or ruthenium. nih.govbath.ac.ukresearchgate.net

The catalytic cycle for this process generally involves:

Oxidation of the alcohol (e.g., ethanol) by the metal catalyst to the corresponding aldehyde, with the hydrogen being temporarily stored on the catalyst.

Condensation of the in-situ generated aldehyde with the primary amine (2-(3-chlorophenyl)ethanamine) to form an imine.

Reduction of the imine by the catalyst using the "borrowed" hydrogen to yield the N-ethylated secondary amine.

This method is highly atom-economical and environmentally friendly, as the only byproduct is water. researchgate.net

For the synthesis of more complex analogues of this compound, chemo- and regioselectivity become critical. Advanced catalytic systems offer precise control over where chemical bonds are formed.

One such powerful technique is the direct hydroarylation of vinyl amine derivatives with aryl halides. nih.govacs.org This method, often using a combination of organic catalysts to facilitate electron and hydrogen atom transfer, allows for the direct coupling of an aryl group to a pre-functionalized ethylamine backbone. This strategy provides excellent regiocontrol, ensuring the formation of the desired β-arylethylamine isomer. The protocol is notable for its mild conditions and tolerance of a wide range of functional groups, including aryl chlorides. nih.gov

Another innovative approach involves the metal-free, regioselective ring-opening of activated aziridines. researchgate.net For instance, reacting a 2-substituted aziridine (B145994) with a phenol (B47542) derivative can lead to the formation of a C-C bond at the ortho-position of the phenol, providing access to β-arylethylamine structures with specific substitution patterns. researchgate.net These modern strategies enable the modular and efficient synthesis of a diverse library of phenylethylamine analogues. acs.org

Stereoselective Synthesis and Enantiomeric Resolution of Chiral Analogues

While this compound is achiral, many of its pharmacologically important analogues possess one or more stereocenters. For example, substitution on the carbon atom alpha to the nitrogen creates a chiral center. The synthesis of single enantiomers of these chiral analogues is crucial, as different enantiomers often exhibit distinct biological activities.

Two main strategies are employed for obtaining enantiomerically pure phenylethylamines: asymmetric synthesis and the resolution of racemates. nih.gov

Enantiomeric resolution is a common technique where a racemic mixture is separated into its constituent enantiomers.

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid (e.g., tartaric acid). nih.gov The resulting diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.

Enzymatic Kinetic Resolution: This method utilizes enzymes, most commonly lipases like Candida antarctica Lipase B (CAL-B), to selectively acylate one enantiomer of the racemic amine. researchgate.netrsc.org The acylated enantiomer can then be easily separated from the unreacted enantiomer. Subsequent hydrolysis of the amide yields the resolved amine. This technique is known for its high enantioselectivity. researchgate.net

Table 2: Example Data for Enzymatic Kinetic Resolution of Phenylethylamine Analogues

| Amine Substrate | Acyl Donor | Enzyme | Conversion (%) | Enantiomeric Excess (ee %) of Amine | Enantiomeric Excess (ee %) of Amide |

|---|---|---|---|---|---|

| 1-Phenylethylamine | Ethyl methoxyacetate | CAL-B | 53 | >99 | 93 |

| 1-(4-Chlorophenyl)ethylamine | Ethyl methoxyacetate | CAL-B | 51 | >99 | 96 |

| 1-(3-Methoxyphenyl)ethylamine | Ethyl methoxyacetate | CAL-B | 52 | >99 | 94 |

(Data adapted from a study on the resolution of various phenylethylamines, demonstrating the general applicability of the method. researchgate.net)

Asymmetric synthesis, which aims to create a single enantiomer directly, can be achieved using chiral catalysts or chiral auxiliaries derived from compounds like (R)- or (S)-1-phenylethylamine (α-PEA). nih.govmdpi.com

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis is integral to modern organic synthesis, offering efficient, selective, and sustainable routes to complex molecules. Various catalytic systems are employed in the synthesis of this compound and its derivatives.

Palladium Catalysis: Palladium catalysts are extensively used in cross-coupling reactions to form C-C and C-N bonds. The Suzuki-Miyaura coupling can be used to link an arylboronic acid with an alkyl halide, while the Buchwald-Hartwig amination is effective for forming N-aryl bonds in certain analogues. researchgate.netmdpi.com Pd catalysts, often combined with mono-N-protected amino acid (MPAA) ligands, have also been used for enantioselective C-H activation and functionalization of phenylethylamine scaffolds. mdpi.com

Iridium and Ruthenium Catalysis: As mentioned, these metals are central to "borrowing hydrogen" catalysis for the N-alkylation of amines with alcohols. nih.govresearchgate.net Ru-based catalysts have also been shown to be effective for reductive amination reactions. sciencemadness.org

Nickel/Photoredox Catalysis: Dual catalytic systems combining an inexpensive nickel catalyst with an organic photoredox catalyst have emerged as a powerful tool for cross-electrophile coupling. acs.org This strategy enables the coupling of (hetero)aryl iodides with aliphatic aziridines to construct the β-phenethylamine scaffold under mild conditions, avoiding the need for stoichiometric reductants. acs.org

Organocatalysis: Metal-free catalytic systems are gaining prominence. For example, a chiral boro-phosphate can catalyze the enantioselective reductive amination of ketones to produce chiral β-amino ketones. organic-chemistry.org Unique combinations of organic catalysts can also promote the transfer of electrons and hydrogen atoms for the regioselective synthesis of arylethylamines. nih.gov

These catalytic methods represent the cutting edge of synthetic chemistry, providing powerful tools for the efficient and selective construction of this compound and a wide array of structurally diverse analogues.

Implementation of Green Chemistry Principles in Synthetic Protocols

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for a wide array of chemical compounds, including phenethylamine (B48288) derivatives. Green chemistry principles focus on minimizing environmental impact by reducing waste, using less hazardous substances, improving energy efficiency, and employing renewable resources. acs.org For the synthesis of this compound and its analogues, several advanced methodologies that align with these principles have been explored, including catalytic reductive amination, biocatalysis, photocatalysis, and the use of flow chemistry and microwave irradiation.

Catalytic Reductive Amination

Reductive amination is a cornerstone of amine synthesis, offering a more environmentally benign alternative to traditional alkylation methods that often involve hazardous alkyl halides and can lead to over-alkylation. masterorganicchemistry.comgoflow.at This one-pot reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine, which is then reduced in situ to the desired amine. bohrium.com

For the synthesis of this compound, this would involve the reaction of 3-chlorophenylacetaldehyde with ethylamine. Green approaches to this transformation focus on the use of mild, selective, and recyclable catalysts and reducing agents, as well as greener solvents like ethanol (B145695) or even solvent-free conditions. bohrium.comrsc.org

| Carbonyl Substrate | Amine | Catalyst/Reducing Agent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Aqueous Ammonia | Rh/C / H₂ | - | 80°C, 10 bar, 1 hr, Microwave | 98.2% (Benzylamine) | beilstein-journals.org |

| Various Aldehydes | Various Anilines | Thiamine Hydrochloride / NaBH₄ | Solvent-free | 60°C | up to 98% | rsc.org |

| Various Aldehydes/Ketones | Primary/Secondary Amines | InCl₃ / Et₃SiH | Methanol | Room Temp | High | mdpi.com |

Biocatalysis

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and operating under mild, aqueous conditions. goflow.at For the synthesis of chiral amines, transaminases and amine dehydrogenases are particularly valuable. goflow.at These enzymes can convert a ketone or aldehyde precursor into a specific enantiomer of the amine, a significant advantage in the synthesis of biologically active molecules.

The biocatalytic synthesis of N-substituted phenethylamines could proceed via the reductive amination of a corresponding ketone or aldehyde. For example, a transaminase could be used to convert 3-chlorophenylacetaldehyde and an amine donor to 2-(3-chlorophenyl)ethylamine (B57567), which could then be N-ethylated in a subsequent step. While specific studies on this compound are limited, research on similar substrates demonstrates the potential of this green technology.

| Enzyme Type | Substrate | Product | Key Advantages | Reference |

|---|---|---|---|---|

| Transaminase | Ketones | Chiral Primary Amines | High enantioselectivity, mild reaction conditions. | goflow.at |

| Amine Dehydrogenase | Ketones | Chiral Amines | Can be used for the synthesis of small chiral amines. |

Photocatalysis and Microwave-Assisted Synthesis

Photocatalysis and microwave-assisted synthesis are enabling technologies that can significantly enhance the green credentials of chemical processes. Photocatalysis uses light to drive chemical reactions, often allowing for transformations to occur under mild conditions without the need for harsh reagents. beilstein-journals.org For instance, photocatalytic methods have been developed for the N-alkylation of amines using alcohols as the alkylating agents, which is a green alternative to using alkyl halides. beilstein-journals.org

Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions with fewer byproducts. This technique has been successfully applied to reductive amination and other organic transformations, contributing to energy efficiency, a key principle of green chemistry.

| Methodology | Typical Reaction | Green Advantages | Reference |

|---|---|---|---|

| Photocatalysis | N-alkylation of amines with alcohols | Use of light as a clean reagent, mild conditions. | beilstein-journals.org |

| Microwave-Assisted Synthesis | Reductive amination, synthesis of heterocycles | Reduced reaction times, improved energy efficiency, higher yields. | |

| Flow Chemistry | Reductive amination, multi-step synthesis | Enhanced safety, scalability, and process control. | masterorganicchemistry.combeilstein-journals.org |

Flow Chemistry

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. This technology offers significant advantages in terms of safety, scalability, and process control. masterorganicchemistry.combeilstein-journals.org For the synthesis of phenethylamines and their analogues, flow chemistry can enable better control over reaction parameters such as temperature and mixing, leading to improved yields and selectivity. Heterogeneous catalysts can be packed into columns in flow reactors, allowing for continuous processing and easy separation of the catalyst from the product stream. beilstein-journals.org

¹H NMR and ¹³C NMR for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The aromatic region would feature complex multiplets between 7.1 and 7.3 ppm corresponding to the four protons on the 3-chlorophenyl ring. The proton at the C2 position of the ring (between the two other substituents) would likely be a singlet or a narrow triplet, while the other three would show more complex splitting patterns. The two methylene (B1212753) (-CH₂-) groups of the ethylamine chain are diastereotopic and would appear as distinct multiplets, likely in the 2.7-3.0 ppm range. The ethyl group attached to the nitrogen would present as a quartet (for the -CH₂- group) around 2.6 ppm and a triplet (for the -CH₃ group) around 1.1 ppm. The N-H proton signal is typically a broad singlet, its chemical shift being variable depending on solvent and concentration. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. Due to the molecule's asymmetry, ten distinct signals are expected. The carbon atom bonded to chlorine (C-3) would resonate around 134 ppm, while the other aromatic carbons would appear between 125 and 130 ppm. The two carbons of the phenylethyl backbone (-CH₂CH₂-) would have signals around 51 ppm and 36 ppm. The carbons of the N-ethyl group are expected at approximately 44 ppm (-CH₂-) and 15 ppm (-CH₃-). nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic C-H | C₂-H, C₄-H, C₅-H, C₆-H | ||

| Aromatic C | C₁ | ||

| Aromatic C-Cl | C₃ | ||

| Aromatic C | C₂, C₄, C₅, C₆ | ||

| Aliphatic C-H₂ | Ar-CH₂- | ||

| Aliphatic C-H₂ | -CH₂-N | ||

| N-Ethyl C-H₂ | N-CH₂-CH₃ | ||

| N-Ethyl C-H₃ | N-CH₂-CH₃ | ||

| Amine N-H | N-H |

Predicted values are based on analogous structures and general chemical shift principles. (m = multiplet, t = triplet, q = quartet, br s = broad singlet).

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

To unambiguously confirm the assignments from 1D NMR, a series of 2D NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between adjacent protons, for instance, between the two methylene groups of the phenylethyl chain and between the methylene and methyl protons of the N-ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link each proton signal to its corresponding carbon signal in the ¹³C spectrum.

Advanced Mass Spectrometry for Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is vital for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. researchgate.net

GC-MS and LC-MS/MS Methodologies for Detection and Characterization

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable for the analysis of this compound. fda.gov.twmaps.org

GC-MS: This technique is well-suited for volatile and thermally stable compounds. The compound would first be separated from a mixture on a GC column. Upon entering the mass spectrometer, it is typically ionized by electron ionization (EI), which causes predictable fragmentation. The primary fragmentation pathway for phenethylamines involves cleavage of the bond between the α and β carbons of the side chain (benzylic cleavage). mdpi.comresearchgate.net For this compound, this would result in a characteristic iminium cation [CH₂=N(H)CH₂CH₃]⁺ at m/z 58 and a chlorobenzyl radical, or the formation of a chlorotropylium ion.

LC-MS/MS: This method is superior for less volatile compounds or for analyzing samples in complex biological matrices. nih.govnih.gov The compound is first separated by liquid chromatography and then ionized, typically using electrospray ionization (ESI) in positive ion mode, to form the protonated molecule [M+H]⁺. In the tandem MS (MS/MS) setup, this precursor ion is selected and fragmented through collision-induced dissociation (CID). Common fragments would result from the loss of the ethyl group or cleavage of the ethylamine side chain. nih.govnih.gov This technique offers high sensitivity and specificity. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. nih.govojp.gov For this compound, with the molecular formula C₁₀H₁₄ClN, the calculated monoisotopic mass is 183.0815 Da. HRMS can measure this mass with an error of less than 5 ppm, which is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Ion Type | Predicted m/z | Description |

|---|---|---|---|

| HRMS | [M]⁺ | Monoisotopic Mass | |

| LC-MS (ESI+) | [M+H]⁺ | Protonated Molecule | |

| GC-MS (EI) / MS/MS | [C₄H₁₀N]⁺ | α-cleavage, loss of chlorobenzyl radical | |

| GC-MS (EI) / MS/MS | [C₇H₆Cl]⁺ | Benzylic cleavage fragment (chlorotropylium ion) |

m/z = mass-to-charge ratio.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Intermolecular Interaction Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's bonds. It is used to identify functional groups and study intermolecular interactions like hydrogen bonding. maps.orgchemicalbook.com

For this compound, the key vibrational modes would be:

N-H Stretch: A moderate to weak band is expected in the IR spectrum around 3300-3400 cm⁻¹ for the secondary amine N-H bond. Its position can shift depending on the extent of hydrogen bonding. nih.gov

C-H Stretches: Aromatic C-H stretching vibrations appear as a group of bands above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups appear just below 3000 cm⁻¹.

Aromatic C=C Stretches: Bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the phenyl ring.

N-H Bend: An absorption around 1550-1650 cm⁻¹ is typical for the N-H bending vibration.

C-Cl Stretch: A strong band corresponding to the carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-C backbone, which are often weak in the IR spectrum. nih.govchemicalbook.com

Table 3: Predicted Vibrational Spectroscopy Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | |

| Aromatic C-H Stretch | Aryl | |

| Aliphatic C-H Stretch | Alkyl (CH₂, CH₃) | |

| N-H Bend | Secondary Amine | |

| Aromatic C=C Stretch | Aryl | |

| C-N Stretch | Amine | |

| C-Cl Stretch | Aryl Halide |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Despite a thorough search of scientific literature and crystallographic databases, no publicly available X-ray crystallography data for this compound could be located. Therefore, specific details regarding its solid-state conformation and crystal packing are not available at this time.

Chiroptical Spectroscopy (CD, ORD) for Absolute Stereochemistry Assignment (if applicable to chiral analogues)

This compound is a chiral compound, meaning it can exist as two non-superimposable mirror images, or enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in the study of such molecules. These methods measure the differential interaction of left- and right-circularly polarized light with a chiral substance. The resulting spectra are unique for each enantiomer and can be used to determine the absolute stereochemistry (the actual three-dimensional arrangement of atoms) of a chiral center, often by comparing experimental data with theoretical calculations.

A comprehensive review of relevant scientific literature did not yield any specific studies on the chiroptical properties of this compound. As a result, there is no available Circular Dichroism or Optical Rotatory Dispersion data to facilitate the assignment of the absolute stereochemistry of its enantiomers. The chiral resolution of this compound, which is the process of separating the racemic mixture into its individual enantiomers, has also not been documented in the searched literature. wikipedia.org

Applications in Advanced Chemical Research

Utility as a Research Tool in Receptor Binding Assays

Substituted phenethylamines are widely recognized for their interaction with various neurotransmitter receptors. Due to its structural features, 2-(3-chlorophenyl)-N-ethylethanamine is a valuable tool for in vitro receptor binding assays. Such studies are essential to determine its affinity and selectivity for different receptor subtypes, including but not limited to dopamine (B1211576) and serotonin (B10506) receptors. The data from these assays, typically expressed as inhibition constants (Ki), are fundamental in characterizing the pharmacological profile of the compound.

General trends suggest that substitutions on the phenyl ring and the amine group can significantly influence receptor affinity. For instance, halogen substitutions on the aromatic ring of phenethylamines have been shown to modulate binding to serotonin and dopamine receptors. chemicalbook.comnist.gov

Role as a Precursor in the Synthesis of More Complex Molecules

Beyond its direct use in research, this compound serves as a versatile intermediate in organic synthesis. The secondary amine functionality provides a reactive site for further chemical modifications, such as acylation, alkylation, and arylation. These reactions can lead to the generation of a diverse library of more complex molecules with potentially novel properties. For example, it can be a precursor for the synthesis of various amides, sulfonamides, and other derivatives for further investigation in medicinal chemistry and materials science.

Computational and Theoretical Investigations of 2 3 Chlorophenyl N Ethylethanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This technique is valuable for analyzing the different spatial arrangements (conformations) a flexible molecule like 2-(3-chlorophenyl)-N-ethylethanamine can adopt. Furthermore, MD simulations can model how a molecule interacts with its environment, such as different solvents, which can significantly influence its behavior and stability. mdpi.comresearchgate.net There are no specific MD simulation studies focused on the conformational analysis or solvent effects of this compound.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, such as those observed in NMR, FT-IR, and UV-visible spectroscopy. researchgate.netmdpi.com These in silico predictions are valuable for interpreting experimental data and confirming molecular structures. For instance, DFT calculations can simulate vibrational frequencies that correspond to peaks in an IR spectrum. researchgate.net No such predictive studies for the spectroscopic parameters of this compound have been reported.

Computational Studies on Reaction Mechanisms Involving this compound

Theoretical chemistry can be used to model the step-by-step process of a chemical reaction, including the identification of transition states and the calculation of activation energies. mdpi.commdpi.com This provides a deep understanding of how a compound might be synthesized or how it might metabolize or degrade. Reaction mechanisms involving this compound have not been the subject of computational investigation in the available literature.

In Vitro and Ex Vivo Biological System Interactions of 2 3 Chlorophenyl N Ethylethanamine Non Human Focus

Biochemical Pathway Modulation and Enzyme Interaction Studies

Studies on 2-(3-chlorophenyl)-N-ethylethanamine and its analogues have revealed significant interactions with key enzymes and receptor systems involved in neurotransmission.

While direct inhibitory data for this compound on monoamine oxidase (MAO) subtypes is not extensively documented in the available literature, studies on structurally similar compounds provide insights into its potential activity. For instance, a series of anilide derivatives, which share structural similarities, have been evaluated for their MAO inhibitory potential. researchgate.net Among these, (2E)-N-(3-chlorophenyl)-3-phenylprop-2-enamide demonstrated selective and reversible inhibition of MAO-B, with an IC50 value of 0.53 μM, showing a 37-fold higher affinity for MAO-B over MAO-A. researchgate.net

Further research on pyridazinobenzylpiperidine derivatives also highlights the potential for selective MAO-B inhibition with a 3-chlorophenyl substitution. mdpi.com One such derivative with a 3-chloro substitution on the phenyl ring exhibited potent and reversible inhibition of MAO-B with an IC50 value of 0.203 μM and a high selectivity index of 19.04 for MAO-B over MAO-A. mdpi.com Phenethylamine (B48288) itself is known to be metabolized by both MAO-A and MAO-B. wikipedia.org The primary urinary metabolite of phenethylamine, β-phenylacetic acid, is a product of MAO metabolism followed by aldehyde dehydrogenase activity. wikipedia.org

Table 1: MAO-B Inhibition Data for Analogues of this compound

| Compound | Target | IC50 (μM) | Selectivity (MAO-B vs MAO-A) | Inhibition Type | Source |

| (2E)-N-(3-chlorophenyl)-3-phenylprop-2-enamide | MAO-B | 0.53 | 37-fold | Reversible | researchgate.net |

| 3-chloro substituted pyridazinobenzylpiperidine derivative | MAO-B | 0.203 | 19.04-fold | Reversible | mdpi.com |

The phenethylamine scaffold is a common feature in ligands for various protein families, including neurotransmitter transporters and receptors. Research on phenethylamine derivatives has demonstrated their affinity for the 5-hydroxytryptamine type 2A (5-HT2A) receptor. mdpi.comresearchgate.netnih.gov Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring, including halogens, can influence binding affinity. mdpi.comresearchgate.netnih.gov

A study of 1-aryl-4-alkylpiperazines, which contain a chlorophenyl group, revealed high affinity for the dopamine (B1211576) D4 receptor. nih.gov Specifically, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide displayed an exceptionally high affinity for the human D4 receptor with an IC50 of 0.057 nM and over 10,000-fold selectivity against the D2 receptor. nih.gov Phenethylamine and its derivatives also interact with the trace amine-associated receptor 1 (TAAR1) and can inhibit the vesicular monoamine transporter 2 (VMAT2). wikipedia.org

Table 2: Receptor and Transporter Binding Affinities for Analogues of this compound

| Compound | Target | IC50 (nM) | Selectivity (vs D2 receptor) | Source |

| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D4 Receptor | 0.057 | >10,000-fold | nih.gov |

| Toludesvenlafaxine | Serotonin (B10506) Transporter (SERT) | 31.4 | - | researchgate.net |

| Toludesvenlafaxine | Norepinephrine Transporter (NET) | 586.7 | - | researchgate.net |

| Toludesvenlafaxine | Dopamine Transporter (DAT) | 733.2 | - | researchgate.net |

Cellular Uptake and Distribution Mechanisms in Model Organisms/Cell Lines

The cellular uptake of small molecules like this compound is often governed by their physicochemical properties and their interaction with membrane transporters. The cellular uptake of phenethylamine derivatives can be an energy-dependent process. dovepress.comnih.gov Studies on various cell lines have shown that endocytic pathways, including clathrin-mediated endocytosis and macropinocytosis, are involved in the internalization of nanoparticles and some small molecules. dovepress.comnih.govbeilstein-journals.org

For phenethylamine derivatives, a key factor in their neuronal uptake is their interaction with specific transport proteins. nih.gov A study on the structural properties of phenylethylamine derivatives that inhibit a proton-dependent amine uptake process in peptidergic neurons of the hypothalamus highlighted several key features for activity. nih.gov These include the necessity of a basic amine group and a hydrophobic phenyl group. nih.gov The potency of these derivatives at this transporter was enhanced by the presence of halogens on the phenyl ring. nih.gov The uptake of some molecules can also be mediated by thiol-exchange on the cell surface, though this is less likely for a simple phenethylamine structure. researchgate.net

Structure-Activity Relationship (SAR) Studies for this compound Analogues in Defined Biological Assays

The biological activity of phenethylamine derivatives is highly dependent on their structural features. SAR studies have provided valuable insights into how modifications to the phenethylamine backbone affect their interactions with biological targets.

Phenyl Ring Substitution : The position and nature of substituents on the phenyl ring are critical. Halogen substitutions, such as the chloro group at the 3-position in this compound, are known to influence activity. For instance, in a series of aminobenzophenones, the replacement of a methoxy (B1213986) group with a chloro group in the B ring led to a significant decrease in cytotoxic and antitubulin activity, with some exceptions based on the relative positions of the chloro and amino groups. nih.gov In other series, halogen substitutions have been shown to enhance potency at certain transporters. nih.gov

N-Alkylation : The nature of the substituent on the amine group also plays a crucial role. N-alkylation of phenethylamines can modulate their pharmacological profile. For example, in a series of aporphine (B1220529) derivatives, N-methylation influenced antiarrhythmic activity and toxicity. mdpi.com

Side Chain Modifications : Alterations to the ethylamine (B1201723) side chain, such as the introduction of an alpha-methyl group, can enhance potency at certain targets. nih.gov

SAR studies on 5-HT2A receptor ligands have shown that phenethylamines generally possess a higher affinity than tryptamines. nih.gov For phenethylamines, alkyl or halogen groups on the phenyl ring at the para position tend to have a positive effect on binding affinity. nih.gov

In Vitro and Ex Vivo Metabolism Studies in Animal Models (mechanistic focus)

The metabolism of xenobiotics, including phenethylamine derivatives, is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. nih.govresearchgate.netnih.gov In vitro metabolism studies using liver microsomes are a common method to investigate the metabolic fate of new chemical entities. nih.govresearchgate.net

For phenethylamine, the primary metabolic pathway involves oxidative deamination by MAO to form phenylacetaldehyde, which is then further oxidized by aldehyde dehydrogenase to phenylacetic acid. wikipedia.orgnih.gov N-alkylation, as in this compound, introduces other potential metabolic routes.

Studies on related compounds suggest likely metabolic pathways. For instance, the in vitro metabolism of chlorpheniramine, which has a p-chlorophenyl group, in rabbit liver microsomes involves N-demethylation and deamination. dovepress.com The metabolism of compounds containing a 3-chlorophenyl moiety, such as the metabolite of nefazodone (B1678010) (meta-chlorophenylpiperazine), is primarily mediated by CYP2D6, leading to hydroxylation. nih.gov The metabolism of other chlorinated aromatic compounds, like 4-chlorobiphenyl, in rat liver microsomes proceeds via an arene oxide intermediate, leading to hydroxylated metabolites. researchgate.net

Therefore, the expected metabolic pathways for this compound in animal models would likely include:

N-de-ethylation to form 2-(3-chlorophenyl)ethanamine.

Oxidative deamination of the ethylamine side chain, catalyzed by MAO, to form 3-chlorophenylacetaldehyde, which would then be oxidized to 3-chlorophenylacetic acid.

Aromatic hydroxylation on the phenyl ring, mediated by cytochrome P450 enzymes.

Phase II conjugation reactions , such as glucuronidation or sulfation of hydroxylated metabolites, to facilitate excretion. nih.gov

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450)

The biotransformation of xenobiotics, including chemical compounds such as this compound, is primarily facilitated by a superfamily of enzymes known as cytochrome P450 (CYP). nih.gov These enzymes are crucial for the metabolism of a vast array of substances. In vitro and ex vivo studies on structurally similar compounds provide significant insights into the probable metabolic pathways and the specific enzyme systems involved in the biotransformation of this compound.

The metabolic fate of phenethylamine derivatives, a class to which this compound belongs, is heavily influenced by CYP enzymes. The primary routes of metabolism for these compounds are N-dealkylation and aromatic hydroxylation. mdpi.comwashington.edu

Cytochrome P450 Isoforms

Research on analogous compounds strongly suggests that CYP2D6 is a key enzyme in the metabolism of phenethylamine and its derivatives. nih.govpharmgkb.orgdrugbank.com In vitro studies with human liver microsomes have demonstrated that CYP2D6 is involved in the metabolism of amphetamine and its N-alkylated and methoxylated derivatives. nih.gov For instance, N-ethylamphetamine undergoes ring hydroxylation catalyzed by CYP2D6. nih.gov While one study indicated minimal N-dealkylation for N-ethylamphetamine by CYP2D6, nih.gov N-dealkylation is generally considered a major metabolic pathway for many amine-containing drugs, often catalyzed by various CYP isoforms. mdpi.comwashington.edu

The metabolism of methamphetamine and its analogs is also predominantly mediated by CYP2D6, which is responsible for both N-demethylation and para-hydroxylation. core.ac.uk Furthermore, studies on various phenylisopropylamines have shown that they act as substrates and/or inhibitors of CYP2D6. drugbank.com

For other substituted phenethylamines, such as those with methoxy groups, CYP2D6 has been shown to catalyze O-demethylation. nih.gov The metabolism of N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine (NE-100) involves both CYP2D6 and CYP3A4 in human liver microsomes. nih.gov At lower concentrations, metabolism is primarily driven by CYP2D6, whereas at higher concentrations, CYP3A4 plays a more significant role. nih.gov In human intestinal microsomes, CYP3A4 is the main enzyme responsible for its metabolism. nih.gov

Given the structural similarities, it is highly probable that the biotransformation of this compound involves the following pathways catalyzed by cytochrome P450 enzymes:

N-de-ethylation: This process would lead to the formation of 2-(3-chlorophenyl)ethanamine.

Aromatic Hydroxylation: Hydroxylation of the chlorophenyl ring at positions ortho or para to the ethylamine side chain is a likely metabolic route. The presence of the chlorine atom at the meta position will influence the specific position of hydroxylation.

The following table summarizes the metabolic pathways of structurally similar compounds and the primary CYP enzymes involved, based on in vitro research findings.

| Compound/Analog | Metabolic Pathway | Primary Enzyme(s) Involved |

| Amphetamine | 4-hydroxylation | CYP2D6 pharmgkb.org |

| N-ethylamphetamine | Ring 4-hydroxylation | CYP2D6 nih.gov |

| Methamphetamine | N-demethylation, p-hydroxylation | CYP2D6 core.ac.uk |

| 4-Methoxyamphetamine | O-demethylation | CYP2D6 drugbank.com |

| 3,4-Methylenedioxymethamphetamine (MDMA) | N-demethylation and other oxidative pathways | CYP2D6, CYP1A2, CYP2B6, CYP3A4 nih.gov |

| NE-100 | Oxidative metabolism | CYP2D6, CYP3A4 nih.gov |

Interactive Data Table: Metabolism of Phenethylamine Analogs

While direct experimental data on this compound is not available in the reviewed literature, the extensive research on its structural analogs provides a strong basis for predicting its metabolic fate. The primary enzymes expected to be involved are from the cytochrome P450 superfamily, with a prominent role likely played by CYP2D6 and possibly CYP3A4.

Advanced Analytical Methodologies for 2 3 Chlorophenyl N Ethylethanamine in Research Samples

Development and Validation of Chromatographic Techniques

Chromatographic methods are central to the analysis of pharmaceutical compounds, offering high-resolution separation and quantification. For 2-(3-chlorophenyl)-N-ethylethanamine, High-Performance Liquid Chromatography (HPLC) is a principal technique.

HPLC-UV/DAD for Quantification

High-Performance Liquid Chromatography with Ultraviolet/Diode-Array Detection (HPLC-UV/DAD) is a powerful and widely used method for the quantification of analytes in various samples. nih.govresearchgate.net The technique separates the compound of interest from other components in a mixture based on its interactions with a stationary phase (the column) and a mobile phase (the solvent). The Diode-Array Detector (DAD) then measures the absorbance of UV light by the compound, which allows for both identification and quantification. nih.gov

The combination of retention time and the UV spectrum provides a high degree of selectivity for substance identification. nih.gov For this compound, the chromophore present in its structure—the chlorophenyl group—allows for sensitive detection by UV. A method would typically be developed using a reversed-phase (e.g., C8 or C18) column with a mobile phase consisting of an acidified aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Method development involves optimizing parameters such as mobile phase composition, pH, and flow rate to achieve a sharp, symmetrical peak with a suitable retention time, ensuring separation from any potential impurities or matrix components. The DAD acquires the full UV spectrum at the apex of the peak, which can be compared against a reference standard for identity confirmation. nih.gov

Table 1: Illustrative HPLC-UV/DAD Parameters for Analysis of this compound

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 2.5) | Elutes the compound from the column. |

| Gradient | Isocratic or Gradient | Optimized to provide the best separation in the shortest time. |

| Flow Rate | 1.0 mL/min | Influences retention time and peak shape. |

| Injection Volume | 10-20 µL | Volume of sample introduced into the system. |

| Column Temperature | 25-30 °C | Affects retention time and peak symmetry. |

| Detection | DAD, 220 nm | Quantification wavelength, selected for maximum absorbance. |

| Reference Wavelength | 360 nm | Used for baseline correction to reduce noise. |

This table presents a hypothetical set of parameters and would require optimization for specific applications.

Chiral HPLC for Enantiomeric Purity Assessment

Since this compound possesses a stereocenter, it can exist as two enantiomers. Enantiomers of a chiral drug can have significantly different pharmacological and toxicological properties, making it crucial for regulatory and research purposes to separate and quantify them. asianpubs.orgshimadzu.com Chiral HPLC is the benchmark technique for assessing enantiomeric purity. asianpubs.org

This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. shimadzu.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used for their broad applicability. asianpubs.orgmdpi.comnih.gov The development of a chiral separation method involves screening various CSPs and mobile phases (both normal-phase and reversed-phase) to find conditions that provide baseline resolution (R ≥ 1.5) between the two enantiomer peaks. mdpi.com Modifiers such as acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine) are often added to the mobile phase in small quantities to improve peak shape and resolution. asianpubs.org

Table 2: Example Conditions for Chiral HPLC Method Development

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |

|---|---|---|

| Chiral Column | Chiralpak® AD-H (Amylose derivative) | Chiralcel® OJ-RH (Cellulose derivative) |

| Mobile Phase | n-Hexane:Ethanol (B145695):Diethylamine (80:20:0.1 v/v/v) | Acetonitrile:Water:Acetic Acid (50:50:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 20 °C |

| Detection (UV) | 223 nm | 220 nm |

This table illustrates potential starting conditions for method development. The choice of column and mobile phase is critical and must be determined experimentally. asianpubs.orgmdpi.comnih.gov

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov This mobility depends on the charge, size, and shape of the molecule. nih.gov CE is a powerful alternative and complementary technique to HPLC for purity and impurity profiling. nih.gov

For a basic compound like this compound, Capillary Zone Electrophoresis (CZE) is a suitable mode. In CZE, the separation occurs in a simple buffer-filled capillary. The compound, being protonated in an acidic buffer, would migrate toward the cathode at a velocity dependent on its charge-to-size ratio. The technique is known for its high efficiency, short analysis times, and minimal consumption of sample and reagents. nih.gov

Furthermore, CE is exceptionally well-suited for chiral separations. By adding a chiral selector (e.g., a cyclodextrin) to the background electrolyte (BGE), differential, transient complexation between the selector and each enantiomer of this compound can be achieved, resulting in different migration times and enabling enantiomeric purity assessment. nih.gov

Advanced Sample Preparation Strategies for Complex Matrices

The analysis of this compound in complex matrices such as ex vivo biological fluids (e.g., plasma, urine) or environmental samples requires effective sample preparation. chromatographyonline.com The primary goals of sample preparation are to remove interfering matrix components (like proteins and salts), concentrate the analyte to detectable levels, and ensure the final extract is compatible with the analytical instrument. chromatographyonline.combiotage.com

Common strategies include:

Protein Precipitation (PP): A simple but less clean method where an organic solvent (e.g., acetonitrile) is added to a biological sample to precipitate proteins, which are then removed by centrifugation. chromatographyonline.com

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between the aqueous sample and an immiscible organic solvent based on its solubility. By adjusting the pH of the aqueous phase, the basic this compound can be neutralized to enhance its extraction into the organic layer, providing a cleaner sample than PP. chromatographyonline.combiotage.com

Solid-Phase Extraction (SPE): A highly selective and efficient method where the sample is passed through a cartridge containing a solid sorbent. chromatographyonline.com For this compound, a cation-exchange or a mixed-mode (combining hydrophobic and ion-exchange) sorbent could be used to selectively retain the analyte while matrix interferences are washed away. The purified analyte is then eluted with a small volume of an appropriate solvent. biotage.com

Miniaturized Techniques: Modern approaches like Microelution SPE (µSPE) and Supported Liquid Extraction (SLE) offer the advantages of traditional SPE and LLE but with significantly reduced sample and solvent volumes, making them ideal for high-throughput analysis and aligning with green chemistry principles. biotage.comnih.gov

Table 3: Comparison of Sample Preparation Techniques for Biological Fluids

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PP) | Protein denaturation and removal. chromatographyonline.com | Fast, simple, inexpensive. chromatographyonline.com | Low selectivity, high matrix effects. chromatographyonline.com |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. chromatographyonline.combiotage.com | Good cleanup, removes salts. chromatographyonline.com | Labor-intensive, uses larger solvent volumes. chromatographyonline.com |

| Solid-Phase Extraction (SPE) | Partitioning between a solid and liquid phase. chromatographyonline.com | High selectivity and recovery, can be automated. chromatographyonline.com | More expensive, requires method development. chromatographyonline.com |

| Supported Liquid Extraction (SLE) | LLE chemistry on a solid support. biotage.com | Easy to automate, less solvent than LLE, good cleanup. biotage.com | Can be less selective than SPE. |

Quality Control and Method Validation Parameters for Reproducible Research

To ensure that an analytical method provides reliable and reproducible results, it must be validated. dtic.mil Method validation is a formal process that demonstrates a method is suitable for its intended purpose. For research applications, key validation parameters, often following guidelines like those from the International Council for Harmonisation (ICH), are assessed. asianpubs.org

Table 4: Key Method Validation Parameters

| Parameter | Description | Acceptance Criteria Example |

|---|---|---|

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). | Peak purity analysis, no interference at the analyte's retention time in blank samples. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) > 0.99. researchgate.net |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | Typically 80-120% of the test concentration. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% for spiked samples. asianpubs.org |

| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision). | Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. asianpubs.org |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. asianpubs.org |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. asianpubs.org | Resolution and peak symmetry remain within acceptable limits when parameters like pH, flow rate, or temperature are varied slightly. asianpubs.org |

Acceptance criteria can vary depending on the specific application and regulatory requirements.

Environmental and Ecological Research Pertaining to 2 3 Chlorophenyl N Ethylethanamine

Environmental Fate and Degradation Pathways

The environmental persistence of a compound is determined by its susceptibility to various degradation processes. For chlorinated aromatic compounds, which share structural similarities with 2-(3-chlorophenyl)-N-ethylethanamine, biodegradation and photodegradation are key pathways.

Biodegradation:

The biodegradation of chlorinated aromatic compounds is a significant area of research. eurochlor.orgnih.govfao.org The presence and position of chlorine atoms on the aromatic ring, as well as other functional groups, profoundly influence the rate and pathway of degradation. eurochlor.org

Aerobic Degradation: Under aerobic conditions, microorganisms often employ oxygenases to initiate the breakdown of chlorinated aromatic rings. eurochlor.org Various bacterial genera, including Pseudomonas, Burkholderia, Alcaligenes, and Comamonas, have demonstrated the ability to degrade different chlorinated aromatic compounds. researchgate.netnih.gov These microorganisms can utilize the compounds as a source of carbon and energy, breaking them down into simpler molecules like carbon dioxide and chloride. eurochlor.org

Anaerobic Degradation: In anaerobic environments, a common degradation pathway is reductive dehalogenation, where a chlorine atom is removed and replaced by a hydrogen atom. This process, sometimes referred to as halorespiration, can lead to the formation of less chlorinated and often less toxic congeners. eurochlor.org

Cometabolism: In some instances, the degradation of a chlorinated aromatic compound occurs through cometabolism. This is a process where the microorganism does not use the compound as a primary energy source but transforms it incidentally while metabolizing another substrate. eurochlor.org

The environmental half-lives for the biodegradation of some chlorinated aromatic compounds can range from days to several months, while highly chlorinated compounds like certain polychlorinated biphenyls (PCBs) can persist for many years. eurochlor.org

Photodegradation:

Sunlight can also play a role in the degradation of chemical compounds in the environment. Research on other aromatic compounds, such as polylactide with phenol (B47542) and aniline (B41778) terpene derivatives, indicates that photodegradation can be a relevant environmental fate process. researchgate.net The specific rate and products of photodegradation would depend on the light absorption properties of this compound and the presence of other photosensitizing substances in the environment.

Ecotoxicity Studies in Aquatic and Terrestrial Model Organisms

Direct ecotoxicity studies on this compound in model organisms are not found in the available scientific literature. However, research on related phenethylamine (B48288) compounds provides some insight into potential toxicological effects.

One study investigating the acute toxicity of β-phenylethylamine and its para-halogenated analogs in mice found that halogenation of the aromatic ring significantly increased toxicity. nih.gov This suggests that the presence of the chlorine atom in this compound could potentially enhance its toxicity compared to the non-chlorinated parent compound, phenethylamine.

Another study highlighted that the behavioral response of rats to β-phenylethylamine can be qualitatively altered by the animal's familiarity with the test environment. nih.gov This indicates that environmental context can be a significant factor in the manifestation of toxic effects of phenethylamine-like compounds.

The table below summarizes the acute toxicity data for para-halogenated phenylethylamines in mice from the aforementioned study.

| Compound | LD50 (mg/kg) in Mice |

| p-Fluoro-phenylethylamine | 136.7 ± 1.7 |

| p-Bromo-phenylethylamine | 145.0 ± 2.9 |

| p-Chloro-phenylethylamine | 146.7 ± 1.7 |

| p-Iodo-phenylethylamine | 153.3 ± 1.7 |

| Phenylethylamine (PEA) | 226.7 ± 4.4 |

| Data sourced from a study on acute toxicity in Swiss male albino mice. nih.gov |

Bioaccumulation and Biomagnification Potential in Ecological Systems

There is currently no specific information available regarding the bioaccumulation and biomagnification potential of this compound in ecological systems. To assess these properties, studies measuring the octanol-water partition coefficient (LogKow) and conducting bioaccumulation tests with relevant organisms would be necessary. Generally, compounds with high lipophilicity (fat-solubility) and resistance to metabolic degradation have a higher potential to bioaccumulate in organisms and biomagnify up the food chain.

Analytical Detection and Monitoring in Environmental Matrices

While specific methods for this compound are not documented, analytical techniques for detecting other substituted phenethylamines and related compounds in various environmental and biological samples are well-established. fda.gov.twnih.gov

These methods are crucial for monitoring the presence and concentration of such compounds in the environment. Common analytical approaches include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the separation and identification of volatile and semi-volatile organic compounds. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is highly sensitive and selective, making it suitable for detecting trace levels of compounds in complex matrices like water, soil, and biological tissues. fda.gov.twresearchgate.net

These techniques have been successfully applied to the analysis of various phenethylamine derivatives in matrices such as wastewater, biosolids, and sediment. nih.gov For instance, a method for the determination of substituted diphenylamines in environmental samples reported limits of detection (LODs) in the range of 0.02-0.1 ng/mL. nih.gov Another study developing an LC-MS/MS method for screening multiple phenethylamines in urine reported a limit of detection of 0.5 ng/mL. fda.gov.tw

The table below provides examples of analytical methods used for related compounds.

| Analytical Technique | Target Analytes | Sample Matrix |

| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Substituted diphenylamines | Wastewater, biosolids, sediment nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Phenethylamines | Urine fda.gov.twresearchgate.net |

| Ultra-Fast Liquid Chromatography with Fluorescence Detection (UFLC-FL) | Hallucinogenic Phenethylamines | Various products nih.gov |

Future Directions and Unanswered Questions in 2 3 Chlorophenyl N Ethylethanamine Research

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of phenethylamine (B48288) derivatives is a well-established area of organic chemistry, yet there is always a demand for more efficient, cost-effective, and environmentally benign methods. google.comgoogle.com Future research into the synthesis of 2-(3-chlorophenyl)-N-ethylethanamine could focus on several innovative strategies.

One promising avenue is the application of nickel-catalyzed cross-electrophile coupling reactions. This approach could enable the modular construction of the molecule from readily available aryl halides and aliphatic aziridines, potentially offering a more direct and versatile route than traditional multi-step syntheses. acs.org Another area of exploration is the development of biocatalytic methods, employing enzymes to carry out key synthetic steps with high stereoselectivity and under mild reaction conditions.

Below is a comparative table illustrating a hypothetical novel synthetic route against a classical approach:

| Feature | Classical Reductive Amination | Hypothetical Nickel-Catalyzed Cross-Coupling |

| Starting Materials | 3-chlorophenylacetaldehyde, Ethylamine (B1201723) | 3-chloroiodobenzene, N-ethyl-aziridine |

| Key Reaction Step | Imine formation followed by reduction | Ni/photoredox-catalyzed C-C bond formation |

| Number of Steps | Typically 2-3 steps | Potentially a one-pot reaction |

| Overall Yield | Moderate | Potentially High |

| Stereoselectivity | Generally low without chiral auxiliaries | Potentially high with chiral ligands |

| Environmental Impact | Use of metal hydrides, organic solvents | Use of a photocatalyst, potentially greener solvents |

Application of Advanced Computational Modeling for Predictive Research and Hypothesis Generation

Computational chemistry offers powerful tools to predict the biological activity and physicochemical properties of molecules, thereby guiding experimental research and reducing the reliance on costly and time-consuming laboratory work. For this compound, advanced computational modeling can be employed in several ways.

Molecular docking simulations can predict the binding affinity and mode of interaction of the compound with a variety of biological targets known to be modulated by phenethylamines, such as dopamine (B1211576) transporters (DAT), serotonin (B10506) receptors (5-HTRs), and trace amine-associated receptor 1 (TAAR1). biomolther.orgnih.govnih.govnih.gov Structure-activity relationship (SAR) studies can be conducted in silico by modeling a series of virtual analogues of this compound to identify key structural features that govern its biological activity. biomolther.orgbiomolther.org

A hypothetical docking simulation summary for this compound is presented below:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Biological Effect |

| Dopamine Transporter (DAT) | -8.5 | Asp79, Phe320 | Dopamine reuptake inhibition |

| Serotonin 2A Receptor (5-HT2A) | -9.2 | Ser239, Trp336 | Serotonergic modulation |

| Trace Amine-Associated Receptor 1 (TAAR1) | -7.8 | Asp103, Trp264 | Neuromodulation |

| Monoamine Oxidase B (MAO-B) | -6.5 | Tyr398, Tyr435 | Inhibition of dopamine metabolism |

Identification of Undiscovered Biological Interactions in Diverse Model Systems

The biological effects of many phenethylamine derivatives are not fully understood, and it is plausible that this compound interacts with novel biological targets. nih.gov Future research should aim to uncover these undiscovered interactions using a variety of model systems.

Initial studies could involve broad phenotypic screening in cell-based assays to identify unexpected cellular responses to the compound. Subsequent target deconvolution efforts could then pinpoint the specific proteins or pathways responsible for these effects. Furthermore, studies on the genotoxic potential of this compound are warranted, as some psychoactive phenethylamines have been shown to induce genetic damage. nih.govresearchgate.netmdpi.com

Development of High-Throughput Screening Methodologies for Mechanistic Studies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds for biological activity. bmglabtech.comenamine.neteurofinsdiscovery.com The development of bespoke HTS assays for this compound and its derivatives would significantly accelerate the pace of research.

These assays could be designed to measure a wide range of biological endpoints, from receptor binding and enzyme inhibition to changes in gene expression and cell viability. For instance, a fluorescence-based assay could be developed to screen for compounds that modulate the activity of a particular G-protein coupled receptor (GPCR) in response to this compound.

Interdisciplinary Research Opportunities in Chemical Biology and Environmental Science

The study of this compound is not confined to medicinal chemistry and pharmacology. There are significant opportunities for interdisciplinary research that could provide a more holistic understanding of this molecule.

In the realm of chemical biology, photoaffinity labeling probes based on the structure of this compound could be synthesized to identify its direct binding partners in a cellular context.

Q & A

Q. What are the optimal synthetic routes for 2-(3-chlorophenyl)-N-ethylethanamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-chlorophenethylamine with ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) can yield the target compound. Catalysts like NaI may enhance reactivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from byproducts such as unreacted starting materials or di-alkylated impurities . Yield optimization requires precise control of stoichiometry, temperature (70–90°C), and reaction time (12–24 hours).

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Structural confirmation relies on a combination of techniques:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.4 ppm for the chlorophenyl group) and ethylamine protons (δ 2.5–3.0 ppm for N-CH₂ and 1.0–1.2 ppm for CH₃).

- Mass Spectrometry (ESI-MS) : Look for the molecular ion peak at m/z 197.1 [M+H]⁺.

- FT-IR : Confirm N-H stretching (3300–3400 cm⁻¹) and C-Cl absorption (~750 cm⁻¹).

Cross-referencing with synthetic intermediates (e.g., 3-chlorophenethylamine) ensures purity .

Q. What are the known biological targets or pathways influenced by this compound?

- Methodological Answer : Structural analogs (e.g., chlorophenyl-propanamine derivatives) interact with neurological targets such as serotonin transporters (SERT) and dopamine receptors. In vitro assays (radioligand binding, cAMP accumulation) are used to quantify affinity. For example, competitive binding studies with ³H-paroxetine can assess SERT inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for this compound derivatives?

- Methodological Answer : Discrepancies in SAR often arise from off-target effects or assay variability. To address this:

- Perform meta-analysis of published datasets to identify consensus trends.

- Use molecular dynamics simulations to assess conformational flexibility and binding pocket interactions.

- Validate hypotheses via site-directed mutagenesis of suspected target residues (e.g., transmembrane domains of monoamine transporters) .

Q. What computational strategies are effective in predicting the binding affinity of this compound with neurological targets?

- Methodological Answer : Combine molecular docking (AutoDock Vina, Glide) with free-energy perturbation (FEP) calculations to predict binding modes and ΔG values. For example, docking into the SERT homology model (PDB: 5I73) can identify key interactions (e.g., π-π stacking with Phe341). Validate predictions using isothermal titration calorimetry (ITC) to measure thermodynamic parameters .

Q. How to optimize experimental designs for high-throughput screening (HTS) of this compound analogs?

- Methodological Answer : Implement DoE (Design of Experiments) to minimize resource use:

- Variables : Solvent polarity, catalyst loading, temperature.

- Analytical Tools : UPLC-MS for rapid purity assessment (≤2 min per sample).

- Automation : Robotic liquid handlers for parallel synthesis.

Prioritize analogs with ClogP < 3.5 and topological polar surface area (TPSA) < 60 Ų to enhance blood-brain barrier permeability .

Q. What advanced analytical techniques are needed to detect trace impurities in this compound samples?

- Methodological Answer : Use HPLC-QTOF-MS with a C18 column (1.7 µm particle size) and 0.1% formic acid mobile phase to separate and identify impurities at ≤0.1% levels. Compare fragmentation patterns with reference standards (e.g., residual ethyl bromide or di-alkylated byproducts). GC-MS headspace analysis detects volatile impurities like unreacted amines .

Data Contradiction Analysis

- Example : Conflicting reports on the compound’s selectivity for SERT vs. NET (norepinephrine transporter).

- Resolution : Re-evaluate assays using knockout cell lines (e.g., SERT-KO HEK293) to isolate NET-specific effects. Cross-validate with in vivo microdialysis in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.